Fenothiocarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

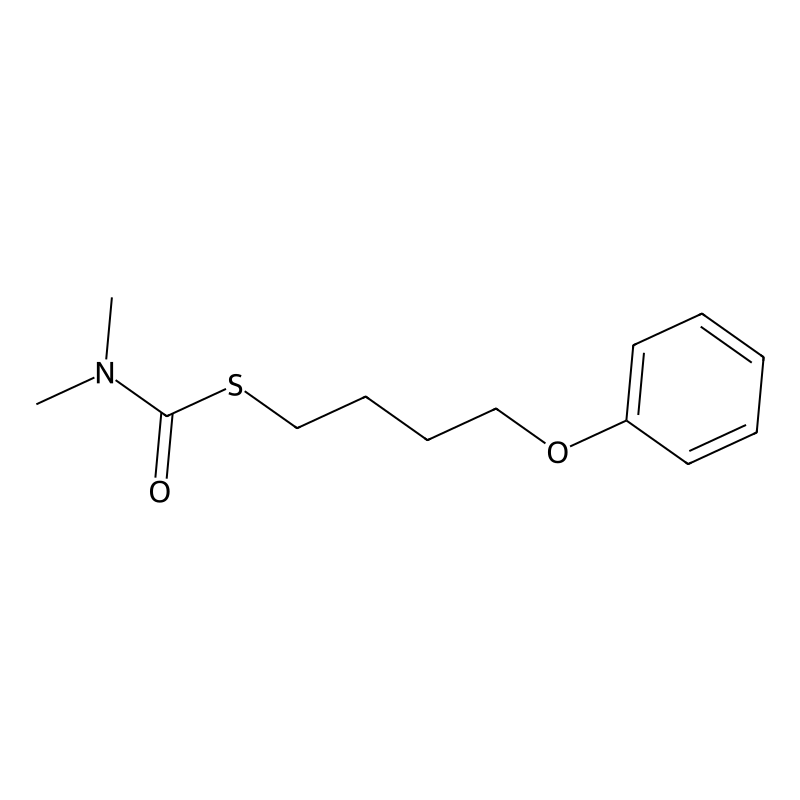

Fenothiocarb (S-(4-phenoxybutyl) N,N-dimethylcarbamothioate) is a synthetic thiocarbamate acaricide and insecticide that operates via the inhibition of acetylcholinesterase (AChE). In industrial and scientific procurement, it is primarily sourced as an active agrochemical ingredient (API) for specialized pest control formulations and as a high-purity Certified Reference Material (CRM) for regulatory food safety testing. Characterized by moderate aqueous solubility and high stability under standard formulation conditions, Fenothiocarb provides a distinct, rapid-acting contact mechanism against major agricultural pests such as the citrus red mite (Panonychus citri) and two-spotted spider mite (Tetranychus urticae). Its specific mode of action and distinct mass spectrometric profile make it an indispensable baseline material for both resistance-management co-formulations and multiresidue QuEChERS analytical workflows [1].

Substituting Fenothiocarb with generic broad-spectrum acaricides or other carbamate analogs critically compromises both formulation efficacy and analytical compliance. In agrochemical development, replacing it with slower-acting chitin synthase inhibitors (e.g., etoxazole) prevents its use in rapid 8-hour diagnostic bioassays, while substituting it with other primary acaricides fails to replicate its specific synergistic rescue effect when co-formulated with chlorfenapyr against resistant mite strains. In analytical laboratory workflows, substituting Fenothiocarb with similarly named class analogs like Fenoxycarb leads to immediate regulatory failure; the two compounds possess entirely different [M+H]+ precursor masses and Multiple Reaction Monitoring (MRM) fragmentation pathways, meaning generic class-level calibrations will generate false negatives in QuEChERS LC-MS/MS multiresidue panels[1].

Synergistic Rescue of Chlorfenapyr Efficacy in Resistant Mite Strains

In agrochemical formulation development targeting resistant Kanzawa spider mites (Tetranychus kanzawai), combining Fenothiocarb with chlorfenapyr creates a potent synergistic effect. While chlorfenapyr alone exhibits low efficacy against resistant field colonies, the addition of Fenothiocarb (an AChE inhibitor) restores high mortality rates. This specific interaction makes Fenothiocarb a critical co-formulation API for rescuing the commercial viability of existing mitochondrial uncouplers [1].

| Evidence Dimension | Acaricidal efficacy against chlorfenapyr-resistant Tetranychus kanzawai |

| Target Compound Data | Fenothiocarb + Chlorfenapyr mixture (High synergistic mortality) |

| Comparator Or Baseline | Chlorfenapyr alone (Low efficacy / resistance failure) |

| Quantified Difference | Significant restoration of acaricidal mortality in resistant strains when co-formulated |

| Conditions | Foliar spray bioassay on resistant female imagos (adults) |

Justifies procuring Fenothiocarb as a synergistic co-active ingredient to extend the market life of existing acaricides facing field resistance.

Rapid Diagnostic Mortality for Residual Contact Vial (RCV) Bioassays

For agricultural extension services and researchers procuring standards for rapid resistance monitoring, Fenothiocarb demonstrates a rapid-acting profile compatible with 8-hour Residual Contact Vial (RCV) bioassays. Unlike chitin synthase inhibitors (e.g., etoxazole), which require 24 to 72 hours to induce measurable mortality, Fenothiocarb achieves diagnostic LD50 endpoints within 8 hours, enabling same-day field resistance detection[1].

| Evidence Dimension | Time to diagnostic mortality in RCV bioassays |

| Target Compound Data | Fenothiocarb (Diagnostic mortality achieved ≤ 8 hours) |

| Comparator Or Baseline | Etoxazole / Flufenoxuron (Requires >24 hours, failing rapid RCV criteria) |

| Quantified Difference | >3x faster diagnostic resolution for resistance screening |

| Conditions | Residual Contact Vial (RCV) bioassay on Tetranychus urticae |

Essential for laboratories procuring standards specifically for rapid, same-day field resistance monitoring kits.

Distinct MRM Transitions for Regulatory LC-MS/MS Compliance

In regulatory pesticide residue testing (e.g., GB 23200.121-2021 or EU QuEChERS), procuring exact Fenothiocarb Certified Reference Materials (CRMs) is mandatory to prevent false positives. Despite structural and nomenclature similarities to other carbamates like Fenoxycarb, Fenothiocarb yields a distinct [M+H]+ precursor ion at m/z 254.1 with a primary quantifier product ion at m/z 160.0. In contrast, Fenoxycarb produces a precursor at m/z 302.1 and a quantifier at m/z 88.1 [1].

| Evidence Dimension | LC-MS/MS Multiple Reaction Monitoring (MRM) transitions |

| Target Compound Data | Fenothiocarb (Precursor m/z 254.1 -> Quantifier m/z 160.0) |

| Comparator Or Baseline | Fenoxycarb (Precursor m/z 302.1 -> Quantifier m/z 88.1) |

| Quantified Difference | 48 Da difference in precursor mass and distinct fragmentation pathways |

| Conditions | Positive electrospray ionization (ESI+) LC-MS/MS following QuEChERS extraction |

Ensures absolute chromatographic and mass-spectral distinctness, preventing critical compliance failures in multiresidue food safety panels.

Synergistic Agrochemical Formulations

Procuring Fenothiocarb as a co-active ingredient alongside mitochondrial uncouplers (like chlorfenapyr) to manufacture combination acaricides that overcome field resistance in Kanzawa spider mites [1].

Certified Reference Materials (CRMs) for Food Safety Testing

Utilizing high-purity Fenothiocarb standards to calibrate LC-MS/MS and GC-MS/MS instruments for multiresidue QuEChERS panels (e.g., GB 23200.121-2021) in agricultural exports, relying on its distinct MRM transitions to prevent false positives [2].

Rapid On-Site Resistance Monitoring Kits

Using Fenothiocarb in the development of Residual Contact Vial (RCV) bioassays, taking advantage of its rapid AChE-inhibition mechanism to deliver same-day resistance data to agronomists [3].

References

- [1] Patent ES2197992T3: Insecticide and Acaricide Composition, European Patent Office, 2003.

- [2] Kim, et al. 'A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues.' Molecules 24.7 (2019): 1235.

- [3] Kwon, L. E., et al. 'Phenotypic- and Genotypic-Resistance Detection for Adaptive Resistance Management in Tetranychus urticae Koch.' PLoS One 10.11 (2015): e0139934.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4